

# Spectroscopic Analysis of Ethanesulfonyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: *Ethanesulfonyl chloride*

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethanesulfonyl chloride** ( $\text{C}_2\text{H}_5\text{SO}_2\text{Cl}$ ), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **ethanesulfonyl chloride**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for its characterization.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **ethanesulfonyl chloride** in deuterated chloroform ( $\text{CDCl}_3$ ) exhibits two distinct signals corresponding to the ethyl group's methylene ( $-\text{CH}_2$ ) and methyl ( $-\text{CH}_3$ ) protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethanesulfonyl Chloride** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~3.69	Quartet	2H	~7.4	-CH <sub>2</sub> -
~1.62	Triplet	3H	~7.4	-CH <sub>3</sub>

Data sourced from publicly available spectral databases.

The downfield chemical shift of the methylene protons (~3.69 ppm) is attributed to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group.<sup>[1]</sup> The signal is split into a quartet due to coupling with the three neighboring methyl protons. Conversely, the methyl protons appear as a triplet at a more upfield position (~1.62 ppm), resulting from coupling with the two methylene protons.<sup>[1]</sup>

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum of **ethanesulfonyl chloride** in CDCl<sub>3</sub> shows two signals corresponding to the two carbon atoms of the ethyl group.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethanesulfonyl Chloride**

Chemical Shift ( $\delta$ ) ppm	Assignment
~56.5	-CH <sub>2</sub> -
~8.5	-CH <sub>3</sub>

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The data presented here is based on typical values for similar structures and available spectral information.

The carbon of the methylene group directly attached to the electron-withdrawing sulfonyl chloride group is significantly deshielded and appears at a lower field (~56.5 ppm). The methyl carbon is less affected and resonates at a higher field (~8.5 ppm).

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ethanesulfonyl chloride** is characterized by strong absorption bands indicative of the sulfonyl chloride functional group.

Table 3: Characteristic IR Absorption Bands for **Ethanesulfonyl Chloride**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~1375	Strong	Asymmetric S=O stretch
~1165	Strong	Symmetric S=O stretch
~2980-2940	Medium	C-H stretch (alkane)
~1460	Medium	C-H bend (alkane)
~580	Strong	S-Cl stretch

Note: The exact peak positions can vary based on the sample preparation method (e.g., neat liquid, solution).

The most prominent features in the IR spectrum of **ethanesulfonyl chloride** are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1410-1370 cm<sup>-1</sup> and 1204-1166 cm<sup>-1</sup>, respectively. The presence of alkane C-H stretching and bending vibrations is also observed. The S-Cl stretching vibration gives rise to a strong band at lower frequencies.

## Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like **ethanesulfonyl chloride**.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **ethanesulfonyl chloride** (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

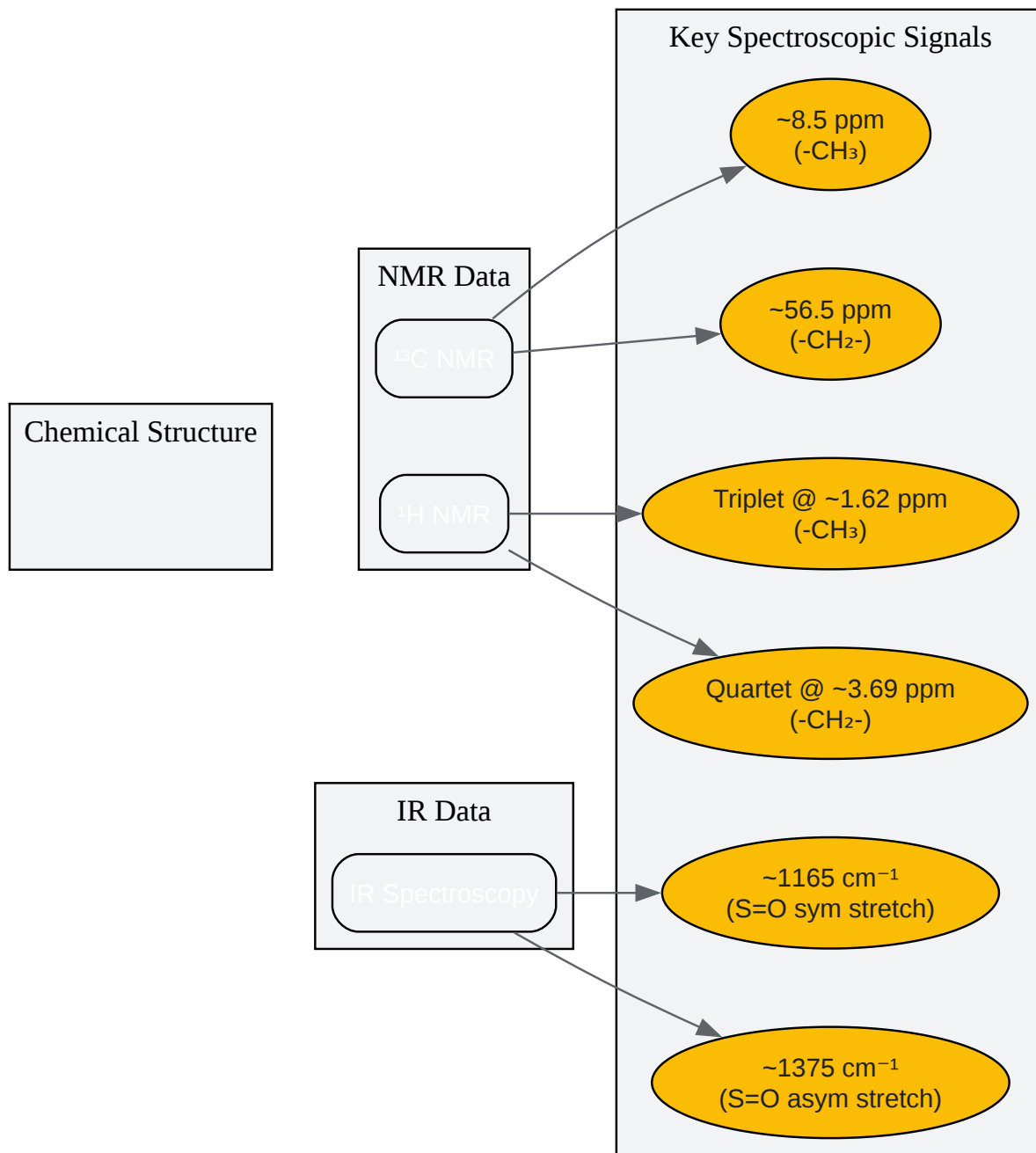
- **Data Acquisition:** The NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.

## IR Spectroscopy Protocol (Neat Liquid)

- **Sample Preparation:** A drop of neat **ethanesulfonyl chloride** is placed between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.
- **Data Acquisition:** The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and subtracted from the sample spectrum.
- **Data Analysis:** The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

## Structural and Spectroscopic Correlation

The following diagram illustrates the relationship between the chemical structure of **ethanesulfonyl chloride** and its key spectroscopic signals.



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Caption: Correlation of **Ethanesulfonyl Chloride**'s structure with its key NMR and IR signals.

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## References

- 1. Ethanesulfonyl chloride(594-44-5) <sup>1</sup>H NMR [m.chemicalbook.com]
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